Alniditan dihydrochloride
Overview
Description
Alniditan dihydrochloride is a potent 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist. It is primarily known for its migraine-preventive effects. This compound is a benzopyran derivative, which distinguishes it from other indole-based serotonergic drugs used for treating migraines .
Preparation Methods
The synthesis of alniditan dihydrochloride involves several steps:
Alkylation of Phenol: Phenol is alkylated with 2-bromobutyrolactone to form an ether.
Oxidation: The ether is oxidized using chromium trioxide to produce a substituted succinic anhydride.
Acylation and Ring Formation: The anhydride undergoes acylation with polyphosphoric acid, forming a benzopyranone ring.
Selective Reduction: The ketone is selectively reduced, often via conversion to a dithiolane followed by Mozingo reduction.
Reduction to Aldehyde: The carboxylic acid is reduced to an aldehyde through successive conversion to an acid chloride followed by hydrogenation.
Reductive Amination: The aldehyde undergoes reductive amination in the presence of benzylamine.
Michael Addition: The amino group in the product undergoes Michael addition to acrylonitrile, forming a 1,4-addition product.
Reduction of Nitrile: The nitrile is reduced to a diamine.
Chemical Reactions Analysis
Alniditan dihydrochloride undergoes various chemical reactions:
Oxidation: The ether intermediate is oxidized using chromium trioxide.
Reduction: The ketone is selectively reduced, often via Mozingo reduction.
Michael Addition: The amino group undergoes Michael addition to acrylonitrile.
Substitution: The diamine reacts with tetrahydropyrimidine chloride, displacing the halogen.
Scientific Research Applications
Alniditan dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of 5-hydroxytryptamine receptor agonists.
Biology: It is utilized in research on neurogenic inflammation and vasoconstriction.
Medicine: this compound is studied for its potential in treating migraines due to its potent 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist properties.
Industry: It is used in the development of new antimigraine drugs
Mechanism of Action
Alniditan dihydrochloride exerts its effects by acting as an agonist at the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. These receptors are involved in the modulation of neurotransmitter release and vasoconstriction. By activating these receptors, this compound helps to prevent migraines by reducing neurogenic inflammation and vasoconstriction .
Comparison with Similar Compounds
Alniditan dihydrochloride is unique due to its benzopyran structure, which sets it apart from other indole-based serotonergic drugs. Similar compounds include:
Sumatriptan: An indole-based 5-hydroxytryptamine 1D receptor agonist used for treating migraines.
Rizatriptan: Another indole-based 5-hydroxytryptamine 1D receptor agonist with similar applications.
Naratriptan: An indole-based compound used for migraine treatment
This compound’s unique structure and potent receptor agonist properties make it a valuable compound in migraine research and treatment.
Properties
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O.2ClH/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17;;/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21);2*1H/t15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNITZYKOOTAFK-QCUBGVIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155428-00-5 | |
Record name | Alniditan dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155428005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALNIDITAN DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PE58MGKB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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